molecular formula C9H14N2 B13120810 5-Butyl-2-methylpyrimidine

5-Butyl-2-methylpyrimidine

Cat. No.: B13120810
M. Wt: 150.22 g/mol
InChI Key: FFCLNNXINWIMGR-UHFFFAOYSA-N
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Description

5-Butyl-2-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA The structure of this compound consists of a pyrimidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-methylpyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to synthesize pyrimidine derivatives . Another method involves the reaction of ketones with amidines in the presence of catalysts such as zinc chloride or copper .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the choice of solvents and catalysts plays a crucial role in achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pyrimidine-2-carboxylic acid.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Butyl-2-methylpyrimidine serves as a building block for the synthesis of more complex molecules

Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor ligands. This compound may be explored for its interactions with biological macromolecules.

Medicine: Pyrimidine derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids, proteins, and other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 2-position can affect its interactions with other molecules, making it distinct from other pyrimidine derivatives .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-butyl-2-methylpyrimidine

InChI

InChI=1S/C9H14N2/c1-3-4-5-9-6-10-8(2)11-7-9/h6-7H,3-5H2,1-2H3

InChI Key

FFCLNNXINWIMGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C

Origin of Product

United States

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